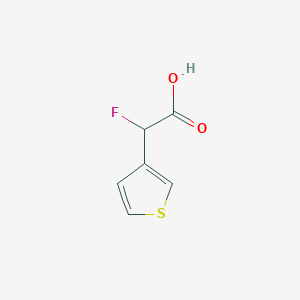

2-Fluoro-2-(thiophen-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-fluoro-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQGHKKDYXWXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-(thiophen-3-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom and thiophene ring allow it to form stable interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, by binding to their active sites and altering their catalytic efficiency. Additionally, 2-Fluoro-2-(thiophen-3-yl)acetic acid can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

2-Fluoro-2-(thiophen-3-yl)acetic acid has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound may upregulate or downregulate the expression of genes involved in apoptosis, cell proliferation, and differentiation. Furthermore, 2-Fluoro-2-(thiophen-3-yl)acetic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-2-(thiophen-3-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atom can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding. These interactions can result in conformational changes in the enzyme, affecting its catalytic activity. Moreover, 2-Fluoro-2-(thiophen-3-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-2-(thiophen-3-yl)acetic acid can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to 2-Fluoro-2-(thiophen-3-yl)acetic acid can lead to cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be monitored using various in vitro and in vivo assays to assess the compound’s stability and long-term impact on cells.

Dosage Effects in Animal Models

The effects of 2-Fluoro-2-(thiophen-3-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 2-Fluoro-2-(thiophen-3-yl)acetic acid may cause oxidative stress, inflammation, and tissue damage in animal models. Threshold effects can also be observed, where a certain dosage level is required to elicit a significant biological response. These dosage-dependent effects can be studied using various animal models to determine the compound’s safety and efficacy.

Metabolic Pathways

2-Fluoro-2-(thiophen-3-yl)acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, 2-Fluoro-2-(thiophen-3-yl)acetic acid can influence the levels of key metabolites, such as ATP, NADH, and reactive oxygen species, by modulating the activity of metabolic enzymes. These interactions can affect cellular energy production, redox balance, and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-Fluoro-2-(thiophen-3-yl)acetic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 2-Fluoro-2-(thiophen-3-yl)acetic acid can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2-Fluoro-2-(thiophen-3-yl)acetic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting sequences or modifications. For example, 2-Fluoro-2-(thiophen-3-yl)acetic acid may be localized to the mitochondria by interacting with mitochondrial targeting sequences or proteins. This subcellular localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments to exert its biological effects.

Biological Activity

2-Fluoro-2-(thiophen-3-yl)acetic acid is a fluorinated derivative of acetic acid featuring a thiophene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-2-(thiophen-3-yl)acetic acid can be represented as follows:

here:

C = Carbon

- H = Hydrogen

- F = Fluorine

- O = Oxygen

- S = Sulfur

This compound's unique properties stem from the presence of the fluorine atom and the thiophene moiety, which can influence its reactivity and interaction with biological systems.

The mechanism of action for 2-Fluoro-2-(thiophen-3-yl)acetic acid is primarily linked to its ability to interact with specific enzymes and receptors. Fluorinated compounds often exhibit enhanced lipophilicity, which can improve their binding affinity to biological targets. For instance, studies have shown that fluorination can significantly influence the potency and selectivity of compounds against histone deacetylases (HDACs), which are crucial in cancer therapy .

Inhibition of Enzymatic Activity

Research indicates that 2-Fluoro-2-(thiophen-3-yl)acetic acid may act as an inhibitor for various enzymes, particularly those involved in inflammatory pathways. Specifically, it has been evaluated for its inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in cancer and inflammation. In vitro studies demonstrated that derivatives of thiophenic acids exhibit selective inhibitory activity against mPGES-1, suggesting potential therapeutic applications in managing inflammatory diseases .

Anticancer Potential

The compound has also shown promise in anticancer research. For example, derivatives similar to 2-Fluoro-2-(thiophen-3-yl)acetic acid were found to induce cell cycle arrest and apoptosis in cancer cell lines. Notably, one study reported that certain derivatives could cause an increase in the subG0/G1 fraction in A549 lung cancer cells, indicating a potential for inducing programmed cell death .

Case Studies

-

Inhibition of mPGES-1 :

- Study : A virtual screening approach identified several thiophene-based compounds as potent mPGES-1 inhibitors.

- Findings : Compounds exhibited IC50 values in the low micromolar range, indicating effective inhibition.

- Mechanism : The inhibition was attributed to the structural features of the thiophene ring enhancing binding affinity to the enzyme .

- Anticancer Activity :

Comparative Analysis

To further understand the biological activity of 2-Fluoro-2-(thiophen-3-yl)acetic acid, it is useful to compare it with other fluorinated compounds:

| Compound Name | Biological Target | IC50 (μM) | Notes |

|---|---|---|---|

| 2-Fluoroacetic Acid | Various enzymes | 10 | Non-selective inhibition |

| 2-Fluoro-2-(thiophen-3-yl)acetic Acid | mPGES-1 | <5 | Selective inhibitor with potential therapeutic use |

| Largazole | HDACs | 3.64 | Stronger effects than non-fluorinated analogs |

| Trifluoromethyl-substituted compound | HDACs | 0.88 | Enhanced potency due to increased fluorination |

Scientific Research Applications

Drug Development

2-Fluoro-2-(thiophen-3-yl)acetic acid has been investigated as a precursor for synthesizing novel pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs with anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorine atom enhances binding affinity to specific enzymes and receptors, which is crucial in drug design .

Case Studies

A notable study focused on the compound's role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer therapies. The compound demonstrated selective inhibitory activity in low micromolar concentrations, indicating potential for therapeutic applications . Another investigation highlighted its efficacy in inducing apoptosis in cancer cell lines, suggesting its utility in cancer treatment strategies .

Organic Electronics

The unique electronic properties of 2-fluoro-2-(thiophen-3-yl)acetic acid make it suitable for applications in organic electronics. Its ability to form stable thin films can be harnessed in the development of organic semiconductors and photovoltaic devices. The fluorinated thiophene derivative enhances charge transport properties, which is essential for improving the efficiency of electronic devices.

Pesticide Development

The compound has been explored for its potential use in agricultural chemicals, particularly as an intermediate in synthesizing herbicides and fungicides. Its thiophene structure contributes to biological activity against various pests and pathogens, making it a valuable component in developing new agrochemicals .

Synthetic Routes

Various synthetic methods have been developed to produce 2-fluoro-2-(thiophen-3-yl)acetic acid efficiently:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key structural analogs include:

Key Observations :

- The position of the thiophene substituent (2- vs. 3-yl) alters electronic distribution and steric interactions, impacting reactivity and binding in biological systems .

- Fluorination at the α-position increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5), enhancing solubility in polar solvents .

Pharmacological and Toxicity Comparisons

Key Observations :

- Thiophen-2-yl derivatives exhibit high antiviral activity but also notable cytotoxicity, whereas thiophen-3-yl analogs may offer improved selectivity due to reduced steric hindrance .

Preparation Methods

The synthesis of 2-Fluoro-2-(thiophen-3-yl)acetic acid typically involves the introduction of the fluoro and acetic acid functionalities onto the thiophene ring, particularly at the 3-position of thiophene. Key steps include halogenation of thiophene, nucleophilic substitution, and subsequent functional group transformations such as hydrolysis and decarboxylation.

Stepwise Synthetic Route Based on Thiophene Halogenation and Malonate Condensation

A well-documented industrially applicable method involves four main steps starting from thiophene:

| Step | Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| A | Chlorination of thiophene to 2-chlorothiophene | Thiophene, t-butyl hypochlorate, carbon tetrachloride solvent, -15 to -5 °C, 2 h dropwise addition | Chlorination reagent molar ratio ~1:1 to thiophene; reaction temperature controlled below 25 °C; product purity >98% by GC |

| B | Iodination to 2-iodothiophene | Sodium iodide, acetone/tetrahydrofuran (3:1 v/v), 20-30 °C, stirring | Sodium iodide used in slight excess (1.0-1.1 equiv.); reaction monitored by GC for residual chlorothiophene <1% |

| C | Condensation with diethyl malonate to form 2-(2-thienyl)malonic acid diethyl ester | 2-iodothiophene, diethyl malonate, 2,6-lutidine, THF, 20 °C, UV irradiation, 5 h dropwise addition | Molar ratio 1:1.05:1.05; reaction monitored by HPLC for residual iodothiophene <1% |

| D | Hydrolysis and decarboxylation to yield 2-thiophene acetic acid | Hexadecylpyridinium chloride catalyst, 32% NaOH, reflux 8 h, acidification to pH 1-1.5, reflux 4 h, crystallization at -15 to -5 °C | Product purity >99% by HPLC; crystallization and drying yield white solid powder |

This method avoids toxic reagents, uses inexpensive raw materials, and is suitable for industrial scale production with high yield and purity.

Alternative Synthetic Routes and Related Thiophene Derivatives

Other literature reports synthesis of thiophene acetic acid derivatives through palladium-catalyzed coupling reactions, and cyclization methods involving mercaptobenzoic acid derivatives, but these are more relevant to benzo[b]thiophene scaffolds rather than simple 2-fluoro-2-(thiophen-3-yl)acetic acid.

Summary Data Table of Key Reaction Parameters

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time | Yield/Purity | Notes |

|---|---|---|---|---|---|---|---|

| A | Chlorination of thiophene | t-butyl hypochlorate | Carbon tetrachloride | -15 to -5 | 2 h dropwise + 0.5 h stir | >98% purity (GC) | Control temp <25 °C |

| B | Iodination | Sodium iodide (1.0-1.1 equiv) | Acetone/THF (3:1) | 20-30 | Until residual <1% | High yield | Brown color indicates progress |

| C | Condensation | Diethyl malonate, 2,6-lutidine | THF | 20 | 5 h dropwise + 0.5 h stir | Residual iodothiophene <1% | UV irradiation applied |

| D | Hydrolysis & Decarboxylation | Hexadecylpyridinium chloride, 32% NaOH, HCl | Toluene | Reflux (8 h + 4 h) | 12 h total | >99% purity (HPLC) | Crystallization at -15 to -5 °C |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Fluoro-2-(thiophen-3-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Friedel-Crafts alkylation using thiophene derivatives and fluorinated acetic acid precursors. Key parameters include:

- Solvent : Tetrahydrofuran (THF) or dichloromethane for solubility and reactivity .

- Catalyst : Sodium iodide (NaI) to enhance fluorination efficiency .

- Temperature : Controlled at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity (>95%) .

- Table 1 : Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes intermediate solubility |

| Catalyst | NaI (1.2 eq.) | Accelerates fluorination |

| Temp. | 70°C | Reduces side reactions |

Q. How is the molecular structure of 2-Fluoro-2-(thiophen-3-yl)acetic acid validated?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELXL for bond lengths/angles and fluorine-thiophene spatial arrangement .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.4 ppm) and acetic acid carbons (δ 170–175 ppm) .

- ¹⁹F NMR : Confirm fluorine substitution (δ -180 to -200 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z 187.02) .

Advanced Research Questions

Q. What experimental strategies are employed to assess its inhibitory activity against mPGES-1?

- Methodological Answer :

- In vitro enzyme assays : Measure IC₅₀ using recombinant mPGES-1 and a fluorescence-based PGE₂ detection kit. Competitive inhibition is confirmed via Lineweaver-Burk plots .

- Table 2 : Representative IC₅₀ Values for Derivatives

| Derivative | IC₅₀ (µM) | Selectivity (vs. COX-1/2) |

|---|---|---|

| Parent compound | 2.4 ± 0.3 | >100-fold |

| Methyl ester | 8.1 ± 1.2 | >50-fold |

- Molecular docking : AutoDock Vina to predict binding modes in the mPGES-1 active site (PDB: 4AL0) .

Q. How do structural modifications (e.g., fluorination, thiophene substitution) influence reactivity and bioactivity?

- Methodological Answer :

- Comparative synthesis : Replace thiophene with furan or phenyl groups to evaluate electronic effects on acidity (pKa) and nucleophilicity .

- Bioisosteric replacement : Substitute fluorine with chlorine or trifluoromethyl groups to assess metabolic stability (e.g., microsomal clearance assays) .

- Table 3 : Structural Analogs and Properties

| Analog | LogP | Solubility (mg/mL) | mPGES-1 IC₅₀ (µM) |

|---|---|---|---|

| 2-Fluoro-2-(furan-3-yl) | 1.2 | 3.5 | 12.4 |

| 2-Chloro-2-(thiophen-3-yl) | 1.8 | 1.2 | 5.6 |

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer :

- Polymorph screening : Identify crystal forms (e.g., anhydrous vs. hydrate) via differential scanning calorimetry (DSC) and powder XRD .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to correlate packing efficiency with solubility discrepancies .

- Case study : A hydrate form showed 40% lower bioavailability than the anhydrous form in rat models, explaining divergent in vivo results .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate synthetic yields and bioactivity using orthogonal techniques (e.g., HPLC purity checks, counter-screen assays) .

- Crystallography Best Practices : Use SHELX for refinement, and deposit CIF files in the Cambridge Structural Database for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.